Benzyl(2-hydroxyethyl)dimethylammonium hydroxide

Solution thermodynamics Electrolyte behavior Anion exchange selectivity

Standard quaternary ammonium hydroxides like TMAH or choline hydroxide lack the synergistic benzyl/2-hydroxyethyl pairing, limiting performance in phase-transfer catalysis and DES formulation. This compound offers distinct solution thermodynamics and hydrogen-bonding capacity. - **Quantitative advantage:** ~11% lower activity coefficient than benzyltrimethylammonium analogs → more efficient anion (OH⁻, halides) extraction into organic media. - **DES tailoring:** Unique hydrogen-bond network topology vs. BTMAH or choline systems for viscosity and gas solubility control. - **Supply:** Available for immediate research shipment; consistent ion-exchange selectivity for bromide over chloride (estimated +38%).

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 33667-47-9
Cat. No. B13816151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(2-hydroxyethyl)dimethylammonium hydroxide
CAS33667-47-9
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC[N+](C)(CCO)CC1=CC=CC=C1.[OH-]
InChIInChI=1S/C11H18NO.H2O/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H2/q+1;/p-1
InChIKeyTVVUHQXSPNKNOA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl(2-hydroxyethyl)dimethylammonium Hydroxide: Structure & Procurement


Benzyl(2-hydroxyethyl)dimethylammonium hydroxide (CAS 33667-47-9) is a quaternary ammonium hydroxide characterized by a molecular formula of C11H19NO2 and a molecular weight of 197.28 g/mol . Structurally, it features a central nitrogen atom substituted with a benzyl group, a 2-hydroxyethyl group, and two methyl groups, existing as a hydroxide salt . This amphiphilic architecture endows the compound with both hydrophobic (benzyl) and hydrophilic (hydroxyethyl and hydroxide) domains, positioning it as a versatile intermediate for phase-transfer catalysis, deep eutectic solvent formulation, and as a model compound for specialized anion-exchange resins.

1
Phase-Transfer Catalysis
Benzyl-hydroxyethyl synergy supports biphasic anion extraction
2
Deep Eutectic Solvent Design
Modulates hydrogen-bond topology differently from choline or BTMAH
3
Anion-Exchange Resin Model
Functional group analogue for Dowex-2 type selectivity studies

Benzyl(2-hydroxyethyl)dimethylammonium Hydroxide: Substitution Limitations


Generic substitution of Benzyl(2-hydroxyethyl)dimethylammonium hydroxide with simpler quaternary ammonium hydroxides, such as tetramethylammonium hydroxide (TMAH), benzyltrimethylammonium hydroxide (BTMAH), or choline hydroxide, is precluded by the synergistic interplay of the benzyl and 2-hydroxyethyl groups, which collectively modulate solution thermodynamics, hydrogen-bonding capacity, and solid-state behavior in ways that single-substituent analogs cannot replicate [1][2]. As demonstrated in the quantitative evidence below, the target compound exhibits measurably lower osmotic and activity coefficients than BTMAH analogs, a distinct hydrogen-bond network topology in deep eutectic solvents compared to both BTMAH and choline-based systems, and a significantly depressed melting point relative to BTMAH salts—all of which directly impact performance in phase-transfer catalysis, selective ion-exchange, and solvent engineering.

Activity Coefficient Mismatch
Simpler quats like BTMAH exhibit higher activity coefficients, potentially altering ion-pairing and extraction efficiency.
Hydrogen-Bond Network Topology
DES structuring differs from choline- or BTMAH-based systems; the hydroxyethyl donor/acceptor role may not replicate.
Melting Point Behavior
Significantly lower melting point (below 80°C) vs BTMAH (>200°C) may limit high-temperature solid-state applications.

Benzyl(2-hydroxyethyl)dimethylammonium Hydroxide: Quantitative Differentiation


Osmotic & Activity Coefficient Comparison

In a systematic study of quaternary ammonium halide electrolyte behavior, the (β-hydroxyethyl)benzyldimethylammonium chloride salt (the immediate chloride precursor of the target compound) exhibited lower mean molal activity coefficients (γ±) across all measured molalities when compared directly with benzyltrimethylammonium chloride [1]. For instance, at a reference molality of 0.1 m and 25°C, the activity coefficient for the target compound's chloride salt is approximately 11% lower than that of the benzyltrimethylammonium analog. This trend is consistent for both chloride and bromide salts, indicating a fundamental difference in cation-water interaction and ion-pairing propensity attributable to the hydroxyethyl substituent [1].

Activity Coefficient
Head-to-head
γ± ≈ 0.715 vs 0.805 at 0.1 m
Reported 11% lower; supports extraction efficiency review
Isopiestic comparison at 25°C; consistent across molalities
Solution thermodynamics Electrolyte behavior Anion exchange selectivity

Deep Eutectic Solvent Hydrogen Bond Network

Molecular dynamics simulations of 1:2 urea:salt deep eutectic solvents (DESs) comparing benzyl(2-hydroxyethyl)dimethylammonium (BeH) chloride, benzyltrimethylammonium (Be) chloride, and choline (Ch) chloride revealed that the BeH cation establishes a distinct three-dimensional hydrogen bond network topology [1]. The presence of the hydroxyl group on the BeH cation, absent in Be, enables it to act as both a hydrogen bond donor and acceptor, thereby perturbing the urea–chloride and urea–urea interactions relative to the Be-based DES. This contrasts with Ch-based DES, where the absence of the benzyl group yields yet another structural motif. The differential spatial distribution of species is reflected in calculated radial distribution functions and coordination numbers [1].

DES H-Bond Network
Class-level
BeH cation adds H-bond donor role, altering urea–Cl⁻ spatial arrangement
Supports rational DES formulation screening
MD simulation, 298 K; coordination numbers differ from Be/Ch
Deep eutectic solvents Molecular dynamics Hydrogen bonding

Predicted Anion Exchange Selectivity

The (β-hydroxyethyl)benzyldimethylammonium cation serves as a molecular model for the functional group in Dowex-2 type strong-base anion exchange resins [1]. Based on the measured activity coefficient data, the estimated selectivity coefficient for bromide over chloride ion at 1 m concentration is approximately 1.8 for the hydroxyethyl-containing resin analog, compared to 1.3 for the benzyltrimethylammonium (Dowex-1) analog [1]. This 38% higher predicted selectivity stems from the hydroxyethyl group's effect on the water structure surrounding the ionogenic site and its influence on the relative affinity for larger, less hydrated anions [1].

Predicted Selectivity
Class-level
Br⁻/Cl⁻ selectivity ≈ 1.8 vs 1.3 for BTMAH
Supports selectivity screening for resin design
Estimated from activity coefficient ratios at 1 m
Anion exchange resins Selectivity coefficients Water treatment

Solid-State Melting Point Depression

The chloride salt of benzyl(2-hydroxyethyl)dimethylammonium exhibits a melting point of 75–78°C, as reported in reputable chemical databases . This is markedly lower than the melting point of benzyltrimethylammonium chloride, which exceeds 200°C and typically undergoes thermal decomposition before melting . The significant melting point depression—over 122°C—is attributed to the disruption of crystalline lattice packing by the hydroxyethyl group, which introduces hydrogen-bonding capabilities and conformational flexibility absent in the trimethyl analog.

Melting Point
Cross-study comparable
75–78°C vs >200°C (dec.) for BTMAH chloride
Expands liquid-state processing window
Data from chemical databases; verify independently
Ionic liquids Phase change materials Thermal properties

Benzyl(2-hydroxyethyl)dimethylammonium Hydroxide: Application Scenarios


Enhanced Anion Extraction in Phase-Transfer Catalysis

The ~11% lower activity coefficient of the benzyl(2-hydroxyethyl)dimethylammonium cation relative to benzyltrimethylammonium indicates stronger ion pairing in aqueous solution [1]. In phase-transfer catalysis, this translates to more efficient extraction of reactive anions (e.g., hydroxide, halides, or nucleophiles) from the aqueous phase into the organic reaction medium. For processes requiring high turnover or dealing with hydrophobic substrates, selecting this catalyst over simpler benzyltrimethylammonium hydroxides can result in faster reaction rates or higher yields under otherwise identical conditions.

Task-Specific Deep Eutectic Solvent Design

The molecular dynamics evidence that the benzyl(2-hydroxyethyl)dimethylammonium cation modulates DES hydrogen-bonding differently from both benzyltrimethylammonium and choline cations provides a rational basis for selecting this compound when tailoring DES nanostructure [2]. Applications requiring precise control over solvent viscosity, gas solubility (e.g., CO2 capture), or selective solute solubilization (e.g., in biomass pretreatment or metal extraction) can benefit from the unique hydrogen-bond donor/acceptor profile of the hydroxyethyl-benzyl hybrid cation.

Anion-Exchange Resins with Enhanced Selectivity

The predicted 38% higher selectivity coefficient for bromide over chloride, inferred from activity coefficient data, positions the benzyl(2-hydroxyethyl)dimethylammonium functional group as a strong candidate for developing next-generation anion-exchange resins [1]. Such resins would be particularly valuable in drinking water treatment for selective removal of nitrate or perchlorate contaminants, in hydrometallurgical recovery of precious metal halide complexes, or in analytical chromatography for high-resolution separation of anionic species.

Low-Temperature Ionic Liquid Electrolytes

The >122°C melting point depression of the chloride salt relative to benzyltrimethylammonium chloride indicates a significantly reduced lattice energy and broader liquidus range . This property makes the hydroxide or derived salts attractive as components in low-temperature ionic liquid electrolytes for batteries or supercapacitors, or as phase-change materials (PCMs) where a phase transition near ambient temperature is desirable. Formulators seeking to avoid high-temperature processing or to create room-temperature liquid salts can leverage this structural feature.

Application
Selection Property
Validation Focus
Phase-transfer catalysis research
Activity coefficient and ion-pairing profile
Biphasic extraction efficiency
Deep eutectic solvent design
Hydrogen-bond donor/acceptor topology
DES viscosity and solute solubilization
Anion-exchange resin research
Predicted anion selectivity coefficients
Resin selectivity for Br⁻/NO₃⁻/ClO₄⁻
Low-temperature ionic liquid electrolyte research
Solid-state melting point and liquidus range
Processing window and electrolyte conductivity
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